1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as GSK-J4, and it belongs to the class of inhibitors of the histone demethylase JMJD3.
Scientific Research Applications
Synthesis and Chemical Properties
Triazole derivatives are versatile compounds synthesized for a variety of applications, including their potential in medicinal chemistry and material science. A study by Kumar and Mashelkar (2007) details the synthesis of novel 1,2,4-triazoles containing 2H-pyrano[2,3-b]pyridine moiety, showcasing the chemical versatility and synthetic accessibility of triazole derivatives Ν. V. Kumar, U. Mashelkar, 2007. This indicates the potential for synthesizing a wide range of triazole-based compounds with diverse biological and chemical properties.
Biological Activities
Triazole compounds have been studied extensively for their biological activities. For instance, Başoğlu et al. (2013) investigated the biological activities of hybrid molecules containing triazole rings, revealing significant antimicrobial activity against various microorganisms Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013. This demonstrates the potential of triazole derivatives in developing new antimicrobial agents.
Antitumor Activities
The antitumor potential of triazole derivatives has also been explored. Stevens et al. (1984) synthesized imidazotetrazine derivatives, including a triazole component, showing curative activity against L-1210 and P388 leukemia, indicating the role of triazole compounds as prodrug modifications in cancer therapy M. Stevens, J. Hickman, R. Stone, N. Gibson, G. Baig, E. Lunt, C. G. Newton, 1984.
properties
IUPAC Name |
1-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-15-7-8(13-14-15)10(18)11-5-6-16-9(17)3-2-4-12-16/h2-4,7H,5-6H2,1H3,(H,11,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJZZJFTJQEYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide |
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